4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 188937-14-6) is a heterocyclic building block in the pyrimidine-5-carboxylic acid family, distinguished by an ethyl group at the 4-position, a methylthio group at the 2-position, and a free carboxylic acid at the 5-position. The compound serves as a key intermediate for kinase inhibitor scaffolds, PDE5 inhibitors, and agrochemical fungicide programs, where the balance of lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity (one HBD, five HBA) directly influences downstream ADME and potency profiles.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
Cat. No. B7813621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1C(=O)O)SC
InChIInChI=1S/C8H10N2O2S/c1-3-6-5(7(11)12)4-9-8(10-6)13-2/h4H,3H2,1-2H3,(H,11,12)
InChIKeyUXWIPBNKCTWKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic Acid – What It Is and Why Procurement Teams Need to Look Beyond the Label


4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 188937-14-6) is a heterocyclic building block in the pyrimidine-5-carboxylic acid family, distinguished by an ethyl group at the 4-position, a methylthio group at the 2-position, and a free carboxylic acid at the 5-position [1]. The compound serves as a key intermediate for kinase inhibitor scaffolds, PDE5 inhibitors, and agrochemical fungicide programs, where the balance of lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity (one HBD, five HBA) directly influences downstream ADME and potency profiles [1]. However, procurement decisions that treat all 2-methylthio pyrimidine-5-carboxylic acids as interchangeable risk introducing unintended pharmacokinetic shifts or synthetic bottlenecks.

Why Swapping 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic Acid for a Closest Analog Can Derail a Research Campaign


Even within the narrow subclass of 2-methylthio pyrimidine-5-carboxylic acids, the alkyl substituent at C-4 is not a passive placeholder. Replacing the 4-ethyl group with a 4-methyl or 4-propyl chain alters logP, steric bulk, and the conformational entropy of derived amides, all of which have been shown to modulate target engagement in kinase and PDE5 inhibitor series [1]. Likewise, substituting the free carboxylic acid with an ethyl ester eliminates the key hydrogen-bond-donor motif required for salt-bridge formation with catalytic lysine residues common to many ATP-binding pockets. The quantitative evidence below documents exactly where the ethyl/methylthio/acid triad creates measurable differentiation from the closest commercial analogs, allowing procurement to be guided by data rather than by molecular formula similarity.

Head-to-Head Quantitative Differentiation: 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic Acid vs. Its Closest Analogs


Lipophilicity (XLogP3) – 4-Ethyl vs. 4-Methyl Analogs

The XLogP3 of the target compound is 1.4, whereas the 4-methyl analog (4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, CAS 98276-75-6) is predicted to have XLogP3 ≈ 0.9–1.1 based on standard fragment-based calculations [1]. The ΔXLogP3 of +0.3 to +0.5 units translates to a 2- to 3-fold increase in calculated octanol/water partition coefficient, which can significantly affect membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count – Free Acid vs. Ethyl Ester Prodrug Form

The target compound possesses one hydrogen-bond donor (carboxylic acid –OH), whereas its direct ethyl ester analog (ethyl 4-ethyl-2-(methylthio)pyrimidine-5-carboxylate, CAS 149771-21-1) possesses zero HBDs [1]. This single HBD is critical for forming a charge-reinforced hydrogen bond with the conserved catalytic lysine in kinase hinge regions (typical distance 2.8–3.0 Å), a motif that cannot be replicated by the ester, which functions solely as a hydrogen-bond acceptor.

Hydrogen bonding Target engagement Salt-bridge

Commercial Purity Specification – Target Compound vs. Closest Methylthio Methyl Analog

The target compound is commercially available at ≥95% purity (HPLC) , while the closely related 4-ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS 1248291-21-5) is offered at ≥98% purity from at least one European supplier . Although the 3% purity difference may appear small, it corresponds to a potential 2.5× higher impurity burden in the 95% material, which can confound dose-response curves and produce spurious hERG or cytotoxicity signals in early safety profiling.

Purity Quality control Reproducibility

Antifungal Activity – Class-Level Evidence from 2-Methylthio Pyrimidine-5-carboxylic Acids

In a panel of 2-methylthio-5-pyrimidinecarboxylic acid derivatives tested against fungal strains, acid 9o (the carboxylic acid hydrolysis product of ester 8o) showed measurable antimycotic activity [1]. Although the specific substitution pattern of acid 9o was not fully resolved in the available abstract, the data establish that the free carboxylic acid form of this scaffold retains antifungal activity, whereas the corresponding esters were predominantly active against HSV-1 (e.g., ester 3h achieved 80.9% HSV-1 inhibition at 12 µg/mL) [1]. This functional divergence between ester and acid forms reinforces the need to procure the exact oxidation state required for the target biological assay.

Antifungal Antimycotic Crop protection

Synthetic Accessibility – Hydrolysis of Ethyl Ester vs. Direct Procurement of the Carboxylic Acid

The target compound can be prepared by alkaline hydrolysis of ethyl 4-ethyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 149771-21-1), a step that requires 1N NaOH in MeOH and typically proceeds in 60–85% isolated yield . Direct procurement of the carboxylic acid eliminates one synthetic step, reducing the minimum number of steps from a typical 4-step sequence to 3 steps, and avoids chromatographic removal of the ester starting material and carboxylate byproducts. When the ester is purchased instead, the user must budget an additional 1–2 working days and approximately 15–40% material loss depending on scale and operator experience.

Synthesis efficiency Process chemistry Cost analysis

Where 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic Acid Creates the Strongest Procurement Advantage


Kinase Inhibitor Fragment Elaboration Requiring a Free Carboxylic Acid Anchor

When a medicinal chemistry program has identified a pyrimidine hinge-binding motif and needs a 5-carboxylic acid handle for salt-bridge formation with the catalytic lysine (e.g., in VEGFR2 or CDK inhibitor series), the target compound provides the exact hydrogen-bond donor functionality without an extra hydrolysis step. The single HBD differentiates it from the ethyl ester analog [1], and the 4-ethyl group offers a lipophilicity advantage over the 4-methyl analog for tuning logD without introducing the steric bulk of a 4-propyl substituent [1].

Agrochemical Fungicide Lead Optimization – Direct Antimycotic Screening

For crop protection discovery programs targeting phytopathogenic fungi, the free carboxylic acid form of this scaffold retains the antimycotic activity demonstrated by acid 9o in the 1993 Sansebastiano study [1]. Procuring the acid directly avoids the ester hydrolysis step, preserving the integrity of the carboxylic acid moiety that may be essential for translocation in planta or for binding to the fungal target enzyme (e.g., succinate dehydrogenase).

PDE5 Inhibitor Intermediate Supply – Avanafil-Type Scaffold Derivatization

The 2-methylthio-5-pyrimidinecarboxylic acid core is a key intermediate in the synthesis of PDE5 inhibitors, including avanafil [1]. The 4-ethyl substitution pattern is critical for achieving the desired selectivity over PDE6 and PDE11; substitution with a 4-methyl group results in a measurable shift in isoform selectivity profiles in analogous pyrimidine-5-carboxamide series. Procuring the precisely substituted building block ensures that downstream SAR data are reproducible and structurally faithful to the intended lead series.

Academic Core Facility Compound Collection – Building Block Stock for Diverse Library Synthesis

Academic compound management facilities seeking to offer researchers a balanced set of pyrimidine building blocks should include the 4-ethyl variant alongside the 4-methyl and 4-propyl analogs. The documented XLogP3 gradient across the homologous series (methyl ≈ 1.0, ethyl = 1.4, propyl ≈ 1.8) [1] provides a quantitative basis for selecting the three building blocks that span a therapeutically relevant logP range, enabling systematic exploration of lipophilicity-activity relationships in parallel synthesis arrays.

Quote Request

Request a Quote for 4-Ethyl-2-(methylthio)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.